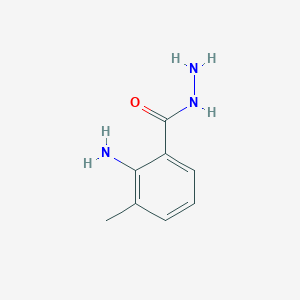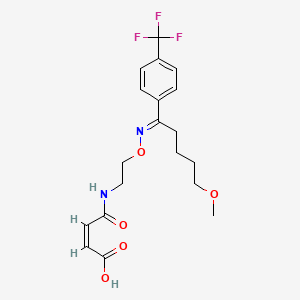![molecular formula C23H28N2O3 B13451542 4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester is a synthetic compound with the molecular formula C17(13C)6H28N2O3 and a molecular weight of 386.44 . This compound is a labeled derivative of Remifentanil, a potent, short-acting synthetic opioid analgesic . It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester involves several steps. The starting materials typically include benzyl piperidine and phenyl-13C6-amino compounds. The synthetic route involves the following steps:
Formation of the Piperidine Ring: The benzyl piperidine is reacted with a suitable reagent to form the piperidine ring.
Introduction of the Oxopropyl Group: The oxopropyl group is introduced through a reaction with an appropriate oxo compound.
Attachment of the Phenyl-13C6-amino Group: The phenyl-13C6-amino group is attached to the piperidine ring through a substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Analyse Chemischer Reaktionen
4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: As a derivative of Remifentanil, it is used in pharmacological studies to understand the mechanisms of opioid analgesics.
Wirkmechanismus
The mechanism of action of 4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester is similar to that of Remifentanil. It acts on the opioid receptors in the central nervous system, particularly the mu-opioid receptors. The binding of the compound to these receptors leads to the inhibition of neurotransmitter release, resulting in analgesic effects . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester can be compared with other similar compounds, such as:
Remifentanil: A potent, short-acting synthetic opioid analgesic with similar chemical structure and pharmacological properties.
Fentanyl: Another synthetic opioid analgesic with a different chemical structure but similar analgesic effects.
Alfentanil: A synthetic opioid analgesic with a shorter duration of action compared to Remifentanil.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in research applications involving isotope tracing and quantification.
Eigenschaften
Molekularformel |
C23H28N2O3 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
methyl 1-benzyl-4-[(1,2,3,4,5,6-13C6)cyclohexatrienyl(propanoyl)amino]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3/i5+1,8+1,9+1,12+1,13+1,20+1 |
InChI-Schlüssel |
QKRGHVDSVANHAD-XUTDRSDQSA-N |
Isomerische SMILES |
CCC(=O)N([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3alpha)-3-[(4-Nitrobenzoyl)oxy]pregn-4-en-20-one](/img/structure/B13451464.png)
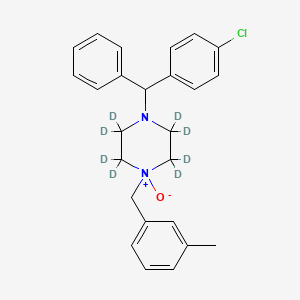
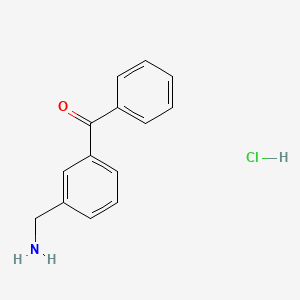
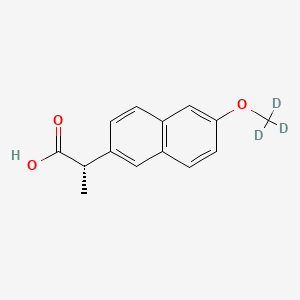
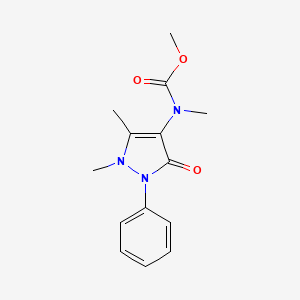


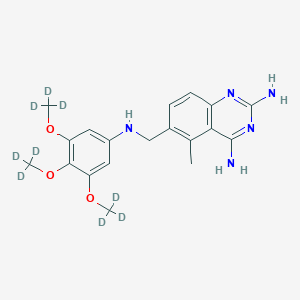
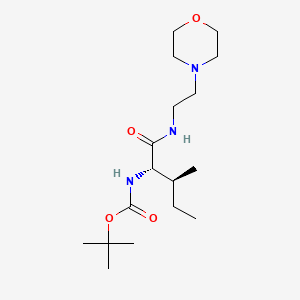
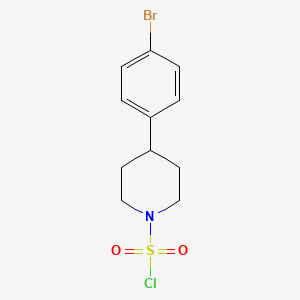
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
